molecular formula C16H25NO B12883139 2-(4-Ethoxy-2-isopropylphenyl)-4-methylpyrrolidine

2-(4-Ethoxy-2-isopropylphenyl)-4-methylpyrrolidine

Katalognummer: B12883139
Molekulargewicht: 247.38 g/mol
InChI-Schlüssel: NTKNQVZFJITTAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethoxy-2-isopropylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with an ethoxy group, an isopropyl group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-isopropylphenyl)-4-methylpyrrolidine typically involves the reaction of 4-ethoxy-2-isopropylphenyl derivatives with appropriate reagents to form the pyrrolidine ring. One common method involves the use of 4-ethoxy-2-isopropylphenylmethanol as a starting material, which undergoes cyclization with a suitable amine under acidic or basic conditions to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethoxy-2-isopropylphenyl)-4-methylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethoxy-2-isopropylphenyl)-4-methylpyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxy-2-isopropylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Ethoxy-2-isopropylphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of ethoxy, isopropyl, and methyl groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C16H25NO

Molekulargewicht

247.38 g/mol

IUPAC-Name

2-(4-ethoxy-2-propan-2-ylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C16H25NO/c1-5-18-13-6-7-14(15(9-13)11(2)3)16-8-12(4)10-17-16/h6-7,9,11-12,16-17H,5,8,10H2,1-4H3

InChI-Schlüssel

NTKNQVZFJITTAA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)C2CC(CN2)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.